5-Bromo-oxazole-2-carbaldehyde
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Overview
Description
5-Bromo-oxazole-2-carbaldehyde is a heterocyclic organic compound that features a bromine atom attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-oxazole-2-carbaldehyde typically involves the bromination of oxazole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Products: Various substituted oxazole derivatives.
Oxidation Products: 5-Bromo-oxazole-2-carboxylic acid.
Reduction Products: 5-Bromo-oxazole-2-methanol.
Scientific Research Applications
5-Bromo-oxazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in the development of probes and sensors for detecting biological molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-oxazole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
- 5-Chloro-oxazole-2-carbaldehyde
- 5-Fluoro-oxazole-2-carbaldehyde
- 5-Iodo-oxazole-2-carbaldehyde
Comparison: 5-Bromo-oxazole-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is less electronegative than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and polarizability of the bromine atom influence the compound’s overall chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
5-bromo-1,3-oxazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-3-1-6-4(2-7)8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAUPMISWLGNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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